10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound characterized by its unique tricyclic structure, which includes a cyclopropyl group and a thia-diazatricyclic core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure.
The compound has a CAS number of 1798698-63-1 and a molecular weight of 246.33 g/mol. It can be sourced from chemical suppliers and is often used in research settings for its intriguing structural properties and potential biological activities.
The synthesis of 10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves several key steps:
Specific reaction conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity during synthesis. For instance, using polar aprotic solvents can facilitate nucleophilic substitutions that are essential in forming the desired structure.
The molecular formula for 10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is C13H15N3S. The structure features:
The InChI key for this compound is InChI=1S/C13H15N3S/c16-12-11-8-2-1-3-9(8)17-13(11)15-10(14-12)6-7-4-5-7/h7H,1-6H2,(H,14,15,16).
10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these transformations. For example, varying the solvent or temperature can significantly influence reaction rates and product distributions.
The mechanism of action for 10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves interactions with specific molecular targets such as enzymes or receptors within biological systems:
Research continues to elucidate the precise pathways involved in its action .
The compound exhibits distinct physical characteristics that are critical for its application:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 246.33 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining how the compound behaves in various environments and its suitability for specific applications.
10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several notable applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8